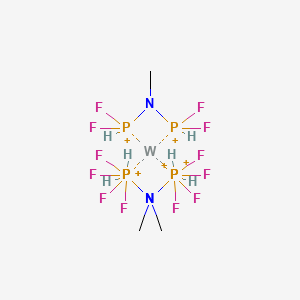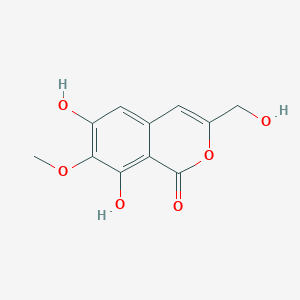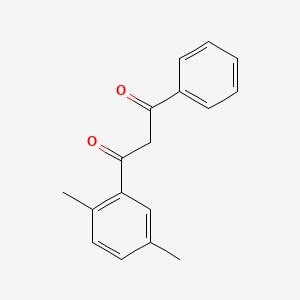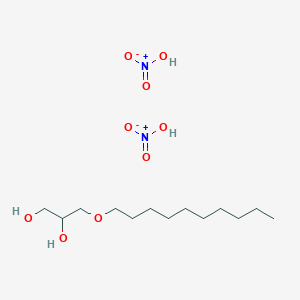
7-((p-Nitrophenylazo)methyl)benz(c)acridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-((p-Nitrophenylazo)methyl)benz©acridine is a complex organic compound with the molecular formula C24H16N4O2. This compound belongs to the class of acridine derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry .
Méthodes De Préparation
The synthesis of 7-((p-Nitrophenylazo)methyl)benz©acridine typically involves the reaction of benz©acridine with p-nitrophenyldiazonium salt under specific conditions. The reaction is carried out in an acidic medium to facilitate the formation of the azo linkage. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
7-((p-Nitrophenylazo)methyl)benz©acridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and azo derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives with potential biological activities.
Substitution: The compound can undergo substitution reactions, particularly at the azo and acridine moieties, leading to the formation of various substituted derivatives
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
7-((p-Nitrophenylazo)methyl)benz©acridine has several scientific research applications:
Biology: The compound exhibits significant biological activities, including antimicrobial, antitumor, and antiviral properties. It is used in the development of new therapeutic agents.
Medicine: Due to its biological activities, it is studied for its potential use in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of dyes and pigments due to its vibrant color and stability .
Mécanisme D'action
The mechanism of action of 7-((p-Nitrophenylazo)methyl)benz©acridine involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the DNA structure and inhibiting the activity of enzymes such as topoisomerase and telomerase. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, the compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparaison Avec Des Composés Similaires
7-((p-Nitrophenylazo)methyl)benz©acridine can be compared with other acridine derivatives such as:
7-methylbenz©acridine: Known for its carcinogenic properties and studied for its metabolism in liver and lung microsomes.
Quinacrine: An acridine derivative with antimalarial and anticancer activities.
Amsacrine: An acridine derivative used as an anticancer agent, particularly in the treatment of leukemia.
The uniqueness of 7-((p-Nitrophenylazo)methyl)benz©acridine lies in its specific azo linkage and nitro group, which contribute to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
63019-77-2 |
|---|---|
Formule moléculaire |
C24H16N4O2 |
Poids moléculaire |
392.4 g/mol |
Nom IUPAC |
benzo[c]acridin-7-ylmethyl-(4-nitrophenyl)diazene |
InChI |
InChI=1S/C24H16N4O2/c29-28(30)18-12-10-17(11-13-18)27-25-15-22-20-7-3-4-8-23(20)26-24-19-6-2-1-5-16(19)9-14-21(22)24/h1-14H,15H2 |
Clé InChI |
ZFWBXNSCXQHOOF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4N=C32)CN=NC5=CC=C(C=C5)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-Methyl-1,3-dithian-2-yl)-3-[(trimethylsilyl)oxy]prop-2-enenitrile](/img/structure/B14499810.png)
![2-Methyl-1-[(E)-phenyldiazenyl]propan-1-one](/img/structure/B14499823.png)



![(E)-1-Phenyl-N-{1-[3-(trifluoromethyl)phenyl]prop-1-en-2-yl}methanimine](/img/structure/B14499844.png)

![[Benzylsulfonyl(phenyl)methyl]sulfonylmethylbenzene](/img/structure/B14499853.png)


![2-[2-(4-Methoxyphenyl)ethenyl]-1,3-thiazole](/img/structure/B14499875.png)
![2-[(Dibenzo[b,d]furan-4-yl)sulfanyl]propanoic acid](/img/structure/B14499883.png)


